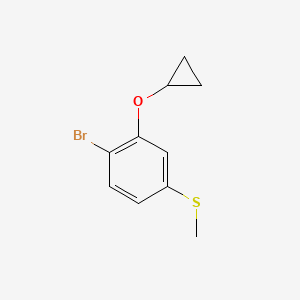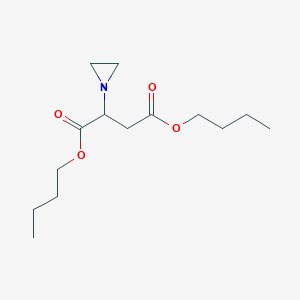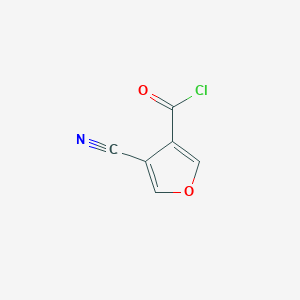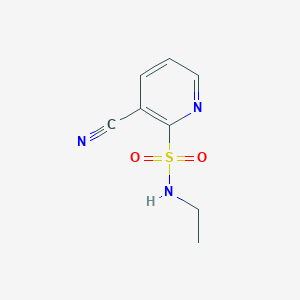![molecular formula C7H6N4 B13968223 5H-pyrimido[5,4-e][1,4]diazepine CAS No. 70623-80-2](/img/structure/B13968223.png)
5H-pyrimido[5,4-e][1,4]diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-pyrimido[5,4-e][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-pyrimido[5,4-e][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method is the intramolecular amidation of N-((4-amino-6-chloropyrimidin-5-yl)methyl)-substituted amino acid esters . Another approach involves the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
5H-pyrimido[5,4-e][1,4]diazepine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.
Aplicaciones Científicas De Investigación
5H-pyrimido[5,4-e][1,4]diazepine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5H-pyrimido[5,4-e][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, certain derivatives of this compound have been identified as inhibitors of c-Met kinase, which is involved in tumorigenesis and metastasis . The compound’s ability to inhibit this kinase is attributed to its binding to the active site, thereby preventing the phosphorylation of downstream targets and disrupting signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
6,11-dihydro-5H-benzo[e]pyrimido[5,4-b][1,4]diazepine: This compound shares a similar fused ring system and has been studied for its potential as a c-Met kinase inhibitor.
9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine: This derivative has been evaluated for its inhibitory effects against bromodomain-containing protein 4 (BRD4).
Uniqueness
5H-pyrimido[5,4-e][1,4]diazepine is unique due to its specific ring structure and the versatility it offers in terms of chemical modifications. This allows for the development of a wide range of derivatives with diverse biological activities. Its ability to inhibit multiple targets, such as c-Met kinase, further distinguishes it from other similar compounds .
Propiedades
Número CAS |
70623-80-2 |
|---|---|
Fórmula molecular |
C7H6N4 |
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
5H-pyrimido[5,4-e][1,4]diazepine |
InChI |
InChI=1S/C7H6N4/c1-2-10-6-4-9-5-11-7(6)3-8-1/h1-5,10H |
Clave InChI |
LHALJBGFCHNCIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=NC=NC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



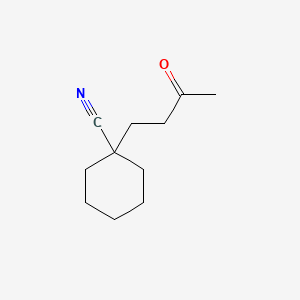
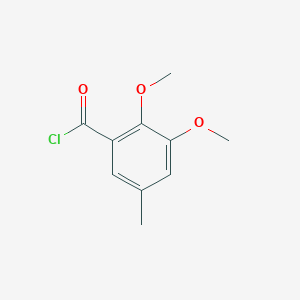
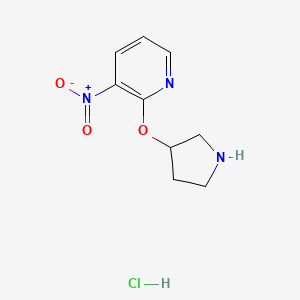
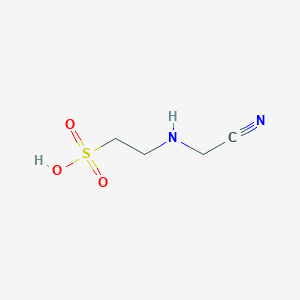
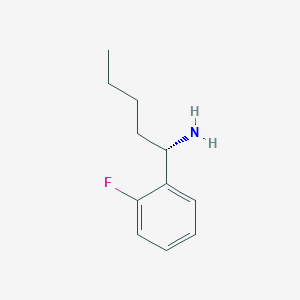
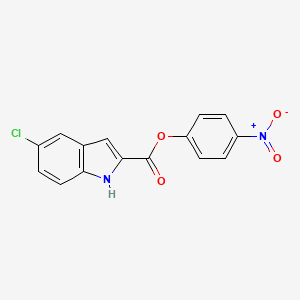
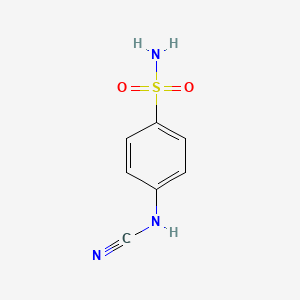
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
